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CDK6 degrader CP-10

CDK6 degradation hematological malignancy anti-proliferative potency

CP-10 is a bifunctional PROTAC molecule that links the CDK4/6 inhibitor palbociclib to the cereblon E3 ligase recruiter pomalidomide, designed to induce selective, ubiquitin-proteasome-dependent degradation of cyclin-dependent kinase 6 (CDK6). Originally reported as part of a focused PROTAC library, CP-10 exhibits a CDK6 degradation DC50 of 2.1 nM in human glioblastoma U251 cells and demonstrates >50-fold selectivity over the homologous target CDK4.

Molecular Formula C44H49N13O7
Molecular Weight 871.96
Cat. No. B1192479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK6 degrader CP-10
SynonymsCDK6 degrader CP-10
Molecular FormulaC44H49N13O7
Molecular Weight871.96
Structural Identifiers
SMILESO=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCOCCN4N=NC(CN5CCN(C6=CC=C(NC7=NC=C(C(C)=C(C(C)=O)C(N8C9CCCC9)=O)C8=N7)N=C6)CC5)=C4)=O
InChIInChI=1S/C44H49N13O7/c1-26-32-23-47-44(50-39(32)56(29-6-3-4-7-29)42(62)37(26)27(2)58)48-35-12-10-30(22-46-35)54-17-15-53(16-18-54)24-28-25-55(52-51-28)19-21-64-20-14-45-33-9-5-8-31-38(33)43(63)57(41(31)61)34-11-13-36(59)49-40(34)60/h5,8-10,12,22-23,25,29,34,45H,3-4,6-7,11,13-21,24H2,1-2H3,(H,49,59,60)(H,46,47,48,50)
InChIKeyPACRWHUPEPCFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-10 CDK6 PROTAC Degrader: Procurement-Relevant Chemical Profile


CP-10 is a bifunctional PROTAC molecule that links the CDK4/6 inhibitor palbociclib to the cereblon E3 ligase recruiter pomalidomide, designed to induce selective, ubiquitin-proteasome-dependent degradation of cyclin-dependent kinase 6 (CDK6) [1]. Originally reported as part of a focused PROTAC library, CP-10 exhibits a CDK6 degradation DC50 of 2.1 nM in human glioblastoma U251 cells and demonstrates >50-fold selectivity over the homologous target CDK4 [1]. Its modular architecture and well-characterized synthetic route make it a readily synthesizable tool for probing CDK6-dependent biology in hematological malignancies and drug-resistant contexts [1].

Mode Bifunctional PROTAC degrader targeting CDK6 for ubiquitin-proteasome degradation
Selectivity Reported preferential CDK6 degradation over CDK4 (selectivity window >50-fold)
Supply Well-characterized modular synthetic route supports scalable research procurement

Why Generic CDK6 Inhibitors or Undifferentiated PROTACs Cannot Substitute for CP-10


Substituting CP-10 with the parent inhibitor palbociclib or structurally similar PROTACs fails to reproduce CP-10's functional selectivity and anti-proliferative potency in critical disease models. Palbociclib acts as an ATP-competitive inhibitor that leaves CDK6 protein levels intact and is largely inactive against point-mutated or copy-amplified CDK6 [1]. Among PROTACs built on the identical palbociclib–pomalidomide scaffold, linker composition and attachment chemistry profoundly modulate degradation potency (DC50 range: 1.1 nM to >86 nM) and selectivity [1]. CP-10 uniquely balances high degradation efficacy with the simplest reported synthesis, a combination not shared by its more potent but synthetically complex or less selective in-class analogs [1].

Inhibitor vs. Degrader Mechanism
ATP-competitive inhibitors (e.g., palbociclib) preserve CDK6 protein levels; degradation-dependent biological endpoints may not be assessed with inhibitors alone.
PROTAC Scaffold Variability
Linker composition and attachment position can profoundly shift degradation potency and selectivity; structurally similar PROTACs may not replicate CP-10's reported balance.
Resistance Context Mismatch
CDK6 point mutations or copy amplification that confer inhibitor resistance may not respond to kinase inhibitors; a degrader tool compound may be required for relevant cell models.

Quantitative Differentiation Evidence for CP-10 Over Closest Comparators


Anti-Proliferative Potency in Hematological Cancer Cells: CP-10 vs. Palbociclib

CP-10 demonstrates significantly stronger inhibition of cell proliferation compared to the parent CDK4/6 inhibitor palbociclib (PD) in hematological cancer cell lines. In multiple myeloma MM.1S cells, CP-10 achieves an IC50 of approximately 10 nM versus approximately 200 nM for PD, representing a ~20-fold potency improvement [1]. In mantle cell lymphoma Mino cells, the IC50 values are approximately 8 nM (CP-10) and approximately 45 nM (PD), a ~5.6-fold enhancement [1]. Control non-degrading PROTACs (CP-9, CP-23) show negligible inhibition, confirming that the enhanced potency is degradation-dependent [1].

Anti-Proliferative IC50
Head-to-head
~20-fold lower IC50 in MM.1S; ~5.6-fold in Mino vs. palbociclib
Supports cell proliferation endpoint context in hematological cancer models
Degradation-dependent; non-degrading controls inactive
CDK6 degradation hematological malignancy anti-proliferative potency

CDK6 Degradation Potency and Synthetic Accessibility Compared to In-Class PROTACs CP-5 and CP-15

Within the palbociclib-pomalidomide PROTAC library, CP-10 (DC50 = 2.1 nM) offers a favorable balance of degradation potency and synthetic simplicity. While CP-5 (DC50 = 1.1 nM) and CP-15 (DC50 = 1.6 nM) exhibit slightly lower DC50 values, CP-10 is highlighted as demonstrating the best overall degradation efficacy combined with the simplest synthesis procedure [1]. Other analogs such as CP-8 (DC50 = 31.0 nM) and CP-21 (DC50 = 81.6 nM) are substantially less potent [1]. The quantitative degradation profile (72% CDK6 reduction at 10 nM, 89% at 100 nM in U251 cells) further validates CP-10's robust cellular activity [1].

Degradation Potency & Synthesis
Cross-study comparable
1. CP-5 — DC50 1.1 nM (more complex synthesis)
2. CP-10 — DC50 2.1 nM + simplest synthesis
3. CP-15 — DC50 1.6 nM (more complex synthesis)
Supports procurement balance of potency and synthetic feasibility
Substantially more potent than CP-8 (31.0 nM) and CP-21 (81.6 nM)
PROTAC structure-activity relationship CDK6 degradation DC50

Superior Degradation Efficiency Versus BSJ-03-123 in Lenvatinib-Resistant Hepatocellular Carcinoma

In a head-to-head comparison in lenvatinib-resistant HCC models, CP-10 at 50 nM effectively degraded CDK6 protein in PLC/PRF/5 and Huh7 cells, while the alternative CDK6-selective PROTAC BSJ-03-123 required 2 µM to achieve comparable degradation [1]. This represents an approximately 40-fold greater potency for CP-10 under identical resistant cell context [1]. Both PROTACs synergized with lenvatinib to suppress growth, but CP-10's lower effective concentration suggests a wider therapeutic window [1].

Degradation in Resistant HCC
Head-to-head
CP-10 at 50 nM achieves degradation; BSJ-03-123 requires 2 µM (~40-fold difference)
Supports potency review in lenvatinib-resistant HCC models
Synergy with lenvatinib observed in resistant cells
drug resistance hepatocellular carcinoma CDK6 degradation potency

Activity Against Palbociclib-Resistant CDK6 Mutants and Overexpression Models

CP-10 effectively degrades CDK6 point mutants (D163G, S178P) that are predicted to attenuate palbociclib binding or hyperactivate CDK6 kinase activity, with degradation efficiency comparable to wild-type CDK6 [1]. Additionally, CP-10 reduces copy-amplified CDK6 levels in palbociclib-resistant MCF-7 breast cancer cells (CDK6N2 amplification and FAT1 loss models) and inhibits their proliferation, a context where palbociclib is ineffective [1].

Mutant CDK6 Degradation
Head-to-head
Degrades D163G, S178P mutants and overexpressed CDK6; palbociclib ineffective
Supports degradation of drug-resistant CDK6 variants
Proliferation inhibited in palbociclib-resistant MCF-7 models
drug resistance CDK6 mutation PROTAC degrader

Intra-Class Selectivity: CDK6 vs. CDK4 Degradation Window

Despite originating from the dual CDK4/6 inhibitor palbociclib, CP-10 exhibits a pronounced selectivity for CDK6 degradation over CDK4. The DC50 for CDK4 is >100 nM, compared to 2.1 nM for CDK6, yielding a 50- to 80-fold selectivity window in U251 glioblastoma cells [1]. Quantitative proteomics confirms CDK6 as the most significantly downregulated protein upon 4-hour CP-10 treatment, with no sustained off-target degradation observed at 24 hours [1].

CDK6 Selectivity Window
Cross-study comparable
CDK6 DC50 2.1 nM; CDK4 >100 nM (>47-fold)
Supports CDK6-selective functional studies
No sustained off-target degradation at 24 h in proteomics
selectivity CDK4 CDK6 PROTAC

High-Impact Application Scenarios for CP-10 Based on Verified Evidence


Overcoming Acquired CDK4/6 Inhibitor Resistance in Breast Cancer Models

CP-10 is uniquely suited for research on palbociclib-resistant breast cancer driven by CDK6 copy amplification or FAT1 loss. Unlike palbociclib, CP-10 degrades CDK6 protein and inhibits proliferation in MCF-7 CDK6N2 and FAT1 CR cells, enabling functional studies on resistance reversal and combination therapy design [1].

Investigating CDK6-Specific Functions in Hematological Malignancies

With its >47-fold selectivity for CDK6 over CDK4 and single-digit nanomolar anti-proliferative potency in multiple myeloma (MM.1S) and mantle cell lymphoma (Mino) cells, CP-10 allows precise interrogation of CDK6-dependent signaling and transcriptional programs without CDK4 confounding, unlike palbociclib or non-selective degraders [1].

Targeting Kinase-Independent CDK6 Scaffolding Functions

Because CP-10 eliminates CDK6 protein entirely rather than merely inhibiting its kinase activity, it is the appropriate tool for studying CDK6's kinase-independent scaffolding roles in transcription and chromatin regulation, which are inaccessible to ATP-competitive inhibitors like palbociclib [1].

Combination Strategies in Lenvatinib-Resistant Hepatocellular Carcinoma

CP-10 at low nanomolar concentrations (50 nM) effectively degrades CDK6 and synergizes with lenvatinib to suppress growth of resistant HCC cells. Its 40-fold higher potency compared to BSJ-03-123 in this context makes it a preferred CDK6 degrader for in vivo combination studies seeking to minimize compound-related toxicity [2].

Application
Selection Property
Validation Focus
CDK6-driven resistance in breast cancer models
Degrades CDK6 protein irrespective of mutation or amplification
Proliferation inhibition endpoints in palbociclib-resistant MCF-7 cells
Hematological malignancy signaling studies
Reported high degradation selectivity for CDK6 over CDK4
CDK6-specific transcriptional program analysis
Kinase-independent CDK6 scaffolding research
Complete CDK6 protein elimination via PROTAC mechanism
CDK6 chromatin-binding and transcription regulation assays
Lenvatinib-resistant HCC combination research
Reported effective degradation at low nanomolar concentration
Synergy and tolerability endpoints in combination models
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